Cephalosporin C sodium

Catalog No.
S1914611
CAS No.
51762-04-0
M.F
C16H20N3NaO8S
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalosporin C sodium

CAS Number

51762-04-0

Product Name

Cephalosporin C sodium

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C16H20N3NaO8S

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
, primarily characterized by hydrolysis. This reaction involves the breakdown of the compound into simpler molecules, which can occur in biological systems, particularly in the presence of enzymes like metallo-beta-lactamases. The hydrolysis process is essential for understanding its stability and degradation pathways in clinical settings . Additionally, modifications at the 7-amino position of cephalosporin C can alter its antibacterial activity and resistance to beta-lactamase enzymes, which are produced by certain bacteria to counteract antibiotic effects .

The biological activity of cephalosporin C sodium is primarily attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins. These proteins are crucial for bacterial cell wall synthesis; thus, their inhibition leads to cell lysis and death in susceptible bacteria. Cephalosporin C sodium has demonstrated efficacy against a range of gram-positive and gram-negative bacteria, although it has relatively weak activity against staphylococci . Notably, it has been shown to possess in vivo activity in animal models, indicating its potential effectiveness in treating infections .

The synthesis of cephalosporin C sodium can be achieved through various methods, including:

  • Natural Extraction: Isolation from Acremonium cultures.
  • Semi-synthesis: Modification of naturally occurring cephalosporins to enhance their antibacterial properties.
  • Biosynthetic Pathways: Utilizing genetically engineered microorganisms to produce cephalosporin C through fermentation processes.

These methods allow for the production of cephalosporin C and its derivatives tailored for specific therapeutic needs .

Cephalosporin C sodium is primarily used as a precursor for developing semi-synthetic antibiotics that treat various bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections. Its derivatives have been successfully marketed as effective treatments due to their improved pharmacological profiles compared to cephalosporin C itself . Additionally, research continues into its potential applications in combating antibiotic resistance through novel formulations and combinations with other antimicrobial agents .

Studies on cephalosporin C sodium have highlighted its interactions with various biological molecules. It has been shown to influence gene expression related to bacterial resistance mechanisms and interact with enzymes that mediate antibiotic degradation. Furthermore, research indicates that allergic reactions can occur with cephalosporins, including cephalosporin C sodium; these reactions necessitate careful monitoring during clinical use . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Cephalosporin C sodium shares structural similarities with other antibiotics in the beta-lactam family but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
PenicillinFive-member thiazolidine ringFirst discovered beta-lactam antibiotic
CephalexinSemi-synthetic derivative with improved stabilityBroader spectrum against gram-positive bacteria
CefazolinContains a side chain that enhances activity against resistant strainsUsed primarily for surgical prophylaxis
CeftriaxoneThird-generation cephalosporin with extended spectrumEffective against resistant strains like Pseudomonas
CephalothinSodium salt derivative of cephalosporin CFirst marketed cephalosporin; used for skin infections

Cephalosporin C sodium's unique structure includes a six-membered dihydrothiazine ring instead of the five-membered ring found in penicillins, contributing to its distinct pharmacological properties and mechanisms of action . This structural difference plays a significant role in its clinical applications and effectiveness against certain bacterial strains.

Related CAS

61-24-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51762-04-0

Dates

Modify: 2023-08-16

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